2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one
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Overview
Description
2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one is a compound that features an imidazole ring, a phenyl group, and a pentanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one can be achieved through several synthetic routes. One common method involves the condensation of imidazole with a suitable ketone precursor under acidic or basic conditions . The reaction typically requires a catalyst such as trifluoroacetic acid or acetic acid and is carried out in solvents like toluene or ethylene glycol . Industrial production methods often involve multi-step processes, including the preparation of intermediates like imidazole derivatives, followed by further functionalization to introduce the phenyl and pentanone groups .
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized imidazole derivatives .
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenylpentan-1-one can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets this compound apart is its unique combination of the imidazole ring with a phenyl and pentanone group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62514-38-9 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13(16-10-9-15-11-16)14(17)12-7-4-3-5-8-12/h3-5,7-11,13H,2,6H2,1H3 |
InChI Key |
YEACPSOZIALATP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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